molecular formula C10H12N2O B1289997 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 643087-30-3

7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1289997
CAS No.: 643087-30-3
M. Wt: 176.21 g/mol
InChI Key: LRIVVMZEHDTDGA-UHFFFAOYSA-N
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Description

7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes an amino group at the 7th position, a methyl group at the 2nd position, and a dihydroisoquinolinone core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylbenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing the mixture in ethanol for several hours.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the dihydroisoquinolinone core is oxidized to form isoquinolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the dihydroisoquinolinone core to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Isoquinolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound in the development of new drugs or as a probe in biochemical assays.

Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest in medicinal chemistry. Researchers investigate its efficacy and mechanism of action in various disease models.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the amino group at the 7th position.

    7-amino-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methyl group at the 2nd position.

    7-amino-2-methylisoquinolin-1(2H)-one: Does not have the dihydro structure.

Uniqueness: 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the amino group at the 7th position and the methyl group at the 2nd position, along with the dihydroisoquinolinone core. This combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-amino-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIVVMZEHDTDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643087-30-3
Record name 7-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-2H-isoquinolin-1-one was subjected to catalytic hydrogenation in a hydrogen atmosphere in ethanol in the presence of palladium/carbon. The resulting compound and concentrated nitric acid were allowed to undergo the reaction in concentrated sulfuric acid. The resulting compound was subjected to catalytic hydrogenation in the same manner as shown in Reference Example 3 to obtain 7-amino-2-methyl-3,4-dihydro-2H-isoquinolin-1-one. NMR2: 2.88 (2H, t, J=6.8 Hz), 3.13 (3H, s), 6.95 (1H, d, J=8.0 Hz).
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